molecular formula C17H19NO B2905240 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1823523-01-8

2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2905240
CAS RN: 1823523-01-8
M. Wt: 253.345
InChI Key: IDPLGDDZKKYYFD-UHFFFAOYSA-N
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Description

2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1823523-01-8 . It has a molecular weight of 253.34 and its IUPAC name is 2-benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is 1S/C17H19NO/c1-19-17-8-7-16-13-18 (10-9-15 (16)11-17)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3 . This indicates the molecular structure of the compound.

It is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 253.34 .

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which the compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It has been suggested that thiqs and their derivatives, including the compound, may interact with dopamine structures, leading to an increase in the rate of dopamine metabolism . This interaction could potentially result in pronounced activation of the oxidative monoamine oxidase (MAO)-dependent catabolic pathway .

Biochemical Pathways

The compound is likely to affect the dopamine metabolic pathway, given its potential interaction with dopamine structures . It may inhibit the catechol-O-methyltransferase (COMT)-dependent O-methylation pathway, which is involved in the metabolism of catecholamines .

Pharmacokinetics

It is known that the compound is a pale-yellow to yellow-brown solid , which may suggest certain characteristics about its solubility and bioavailability.

Result of Action

The compound may induce cell death via apoptosis and dose-dependently elevate the level of the pro-apoptotic protein Bax, while decreasing the concentration of the anti-apoptotic protein Bcl-xl . This suggests that the compound may have potential therapeutic applications in conditions where the regulation of apoptosis is beneficial.

Action Environment

The action, efficacy, and stability of the compound may be influenced by various environmental factors. For instance, the pathogenesis of Parkinson’s disease, a condition potentially targeted by the compound, is considered to involve both environmental factors and endogenous toxins

properties

IUPAC Name

2-benzyl-6-methoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-19-17-8-7-16-13-18(10-9-15(16)11-17)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPLGDDZKKYYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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